![molecular formula C6H12N2O3 B3046663 d-beta-Homoglutamine CAS No. 1263046-59-8](/img/structure/B3046663.png)
d-beta-Homoglutamine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities in Substance P Analogs
D-beta-Homoglutamine (D-Hgn) has been investigated for its role in the synthesis of substance P (SP) analogs. SP is a neuropeptide involved in various physiological processes, including pain perception and inflammation. Research by Hashimoto et al. (1986) demonstrated that D-Hgn substitution in SP analogs affects their biological activity on smooth muscles, indicating its potential in modifying neuropeptide functions for therapeutic purposes. This study highlights the importance of D-Hgn in the design of neuropeptide analogs with altered biological activities (Hashimoto et al., 1986).
Impact on Genetic and Metabolic Research
D-beta-Homoglutamine's relevance extends to genetic and metabolic research, where it contributes to understanding complex biological processes and diseases. For instance, Zabetian et al. (2001) explored the genetic basis of plasma dopamine-beta-hydroxylase activity, revealing significant genetic markers that influence enzyme activity. Although not directly related to D-beta-Homoglutamine, this research provides context for the broader implications of amino acid derivatives in genetic and enzymatic studies (Zabetian et al., 2001).
Role in Neurodegenerative Disease Models
D-beta-Homoglutamine and its analogs have been used in models of neurodegenerative diseases, such as Huntington's disease, to understand the mechanisms of toxicity associated with polyglutamine expansions. Kazemi-Esfarjani and Benzer (2000) utilized a Drosophila model to identify genetic factors that modify the degeneration caused by polyglutamine expression, uncovering potential therapeutic targets and pathways involved in disease progression (Kazemi-Esfarjani & Benzer, 2000).
Contribution to Understanding of Metabolic Pathways
The study of D-beta-Homoglutamine also contributes to our understanding of metabolic pathways and their alterations in various conditions. For instance, research on fuel metabolism during starvation by Cahill (2006) provides insights into the metabolic adaptations and the role of beta-hydroxybutyric acid, a compound related to the metabolic pathways involving amino acids like D-beta-Homoglutamine. This research sheds light on the metabolic flexibility and potential therapeutic implications of understanding these pathways (Cahill, 2006).
properties
IUPAC Name |
(3R)-3,6-diamino-6-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSGZOFDGAHTI-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277273 | |
Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
d-beta-Homoglutamine | |
CAS RN |
1263046-59-8 | |
Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263046-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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